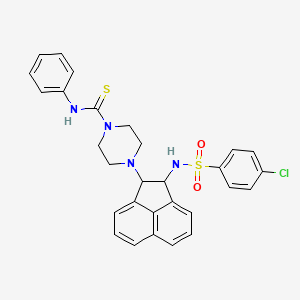

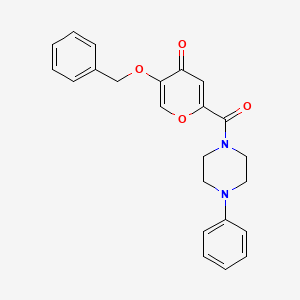

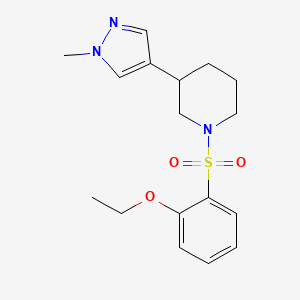

![molecular formula C24H25N3O3 B2877475 N-(4-ethylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide CAS No. 872849-30-4](/img/structure/B2877475.png)

N-(4-ethylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-ethylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide, commonly known as EI, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields. EI belongs to the class of indole-2-carboxamide derivatives and has been synthesized through several methods.

Scientific Research Applications

Antiallergic Properties

Research into N-(pyridin-4-yl)-(indol-3-yl)acetamides, closely related to the target compound, has shown promising antiallergic properties. These compounds were synthesized and tested for their ability to inhibit histamine release, a key mediator of allergic reactions, from guinea pig peritoneal mast cells. One specific compound in this series was found to be significantly more potent than astemizole, a standard antihistamine drug, indicating the potential of these compounds in treating allergic conditions (Menciu et al., 1999).

Neuroprotective and Cardiac Applications

Another research direction involves pyridazino(4,5-b)indole-1-acetamide compounds, which have shown a range of activities including cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic effects. This broad spectrum of activity underscores the therapeutic potential of acetamide derivatives in various medical fields (Habernickel, 2002).

Antimicrobial and Anticancer Activity

Recent studies have focused on the synthesis and biological evaluation of novel dipeptide derivatives attached to triazole-pyridine moieties. These compounds, including ethyl 2-(3-(4-hydroxyphenyl)-2-(2-(4-phenyl-5-((pyridin-4-ylamino)methyl)-4H-1,2,4-triazol-3-ylthio)acetamido)propanamido)-3-(1H-indol-3-yl)propanoate, demonstrated good antimicrobial activity and potential as new imaging agents for brain SPECT. This highlights the versatile potential of acetamide derivatives in developing novel diagnostic and therapeutic agents (Abdel-Ghany et al., 2013).

Chemical Synthesis and Drug Development

The chemical synthesis and structure-activity relationship studies of various acetamide derivatives, including efforts to improve antiallergic potency and exploring novel series of potent kappa-opioid agonists, provide foundational knowledge for the development of new drugs. These studies contribute to understanding the molecular framework required for specific biological activities, guiding the design of next-generation therapeutics (Barlow et al., 1991).

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . .

Mode of Action

The pyrrolidine ring in the compound could potentially interact with various biological targets, leading to changes in cellular functions

Biochemical Pathways

Without specific target information, it’s challenging to summarize the affected biochemical pathways. Compounds containing a pyrrolidine ring have been found to be involved in a wide range of biological activities . The exact pathways affected by this compound would depend on its specific targets.

properties

IUPAC Name |

N-(4-ethylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O3/c1-2-17-9-11-18(12-10-17)25-24(30)23(29)20-15-27(21-8-4-3-7-19(20)21)16-22(28)26-13-5-6-14-26/h3-4,7-12,15H,2,5-6,13-14,16H2,1H3,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOELWFPEZNQYCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

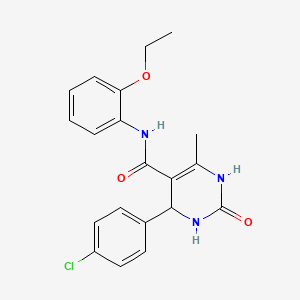

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2877396.png)

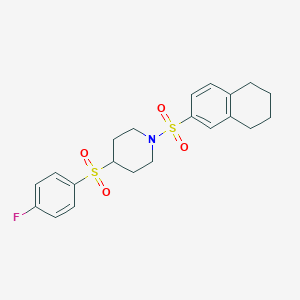

![N,N-dimethyl-4-({[1-methyl-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)benzenesulfonamide](/img/structure/B2877398.png)

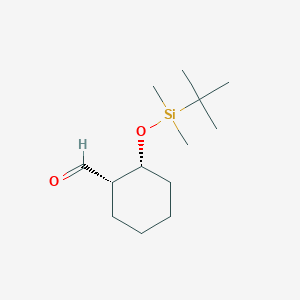

![2-Bicyclo[2.1.1]hexanylmethanamine;hydrochloride](/img/structure/B2877407.png)

![6-{2-Hydroxy-3-[(2-methoxyethyl)amino]propoxy}-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B2877413.png)

![N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2877414.png)